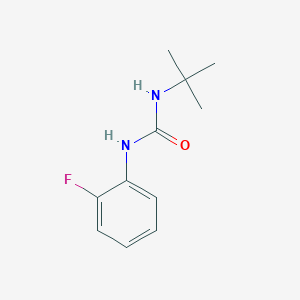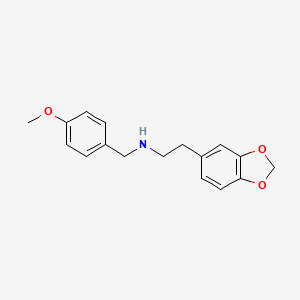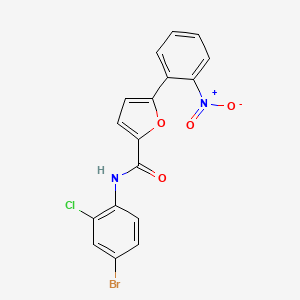![molecular formula C14H21NO2S B5124898 4-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-2,6-dimethylmorpholine](/img/structure/B5124898.png)
4-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-2,6-dimethylmorpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-2,6-dimethylmorpholine, also known as EMT, is a chemical compound that has been widely studied for its potential applications in scientific research. This molecule is a member of the morpholine family and has a unique chemical structure that makes it an attractive candidate for various research applications. In
Mecanismo De Acción
The mechanism of action of 4-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-2,6-dimethylmorpholine is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins in the body. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation. This compound has also been shown to inhibit the activity of acetylcholinesterase (AChE), an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is important for cognitive function.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. Studies have shown that this compound can inhibit the proliferation of cancer cells and induce apoptosis, or programmed cell death. This compound has also been shown to reduce inflammation and oxidative stress in the body. Additionally, this compound has been shown to improve cognitive function and memory in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-2,6-dimethylmorpholine in lab experiments is its unique chemical structure, which makes it an attractive candidate for various research applications. This compound is also relatively easy to synthesize and purify, which makes it accessible to researchers. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Studies have shown that this compound can be toxic at high doses, and caution should be exercised when handling this compound.
Direcciones Futuras
There are many potential future directions for research on 4-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-2,6-dimethylmorpholine. One area of research is the development of this compound-based drugs for the treatment of cancer and neurological disorders. Another area of research is the investigation of the mechanism of action of this compound and its interactions with other enzymes and proteins in the body. Additionally, research could be conducted to explore the potential applications of this compound in other areas, such as cardiovascular disease and metabolic disorders.
Conclusion
In conclusion, this compound, or this compound, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has anti-cancer properties, anti-inflammatory properties, and may be useful in the treatment of neurological disorders. While this compound has many potential applications, caution should be exercised when handling this compound due to its potential toxicity. Future research on this compound could lead to the development of new drugs for the treatment of various diseases and disorders.
Métodos De Síntesis
The synthesis of 4-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-2,6-dimethylmorpholine involves several steps. The first step is the preparation of 4-ethyl-5-methyl-3-thiophenecarboxylic acid, which is then converted to its acid chloride derivative. The acid chloride is then reacted with 2,6-dimethylmorpholine in the presence of a base to yield this compound. The purity of this compound can be improved by recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
4-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-2,6-dimethylmorpholine has been studied extensively for its potential applications in scientific research. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells. This compound has also been studied for its potential applications in the treatment of Alzheimer's disease, Parkinson's disease, and other neurological disorders. Additionally, this compound has been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases.
Propiedades
IUPAC Name |
(2,6-dimethylmorpholin-4-yl)-(4-ethyl-5-methylthiophen-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2S/c1-5-12-11(4)18-8-13(12)14(16)15-6-9(2)17-10(3)7-15/h8-10H,5-7H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXZJWTNFICCYFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC=C1C(=O)N2CC(OC(C2)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{2-[(2,4-dichlorobenzyl)thio]ethyl}-3-(4-nitrophenyl)acrylamide](/img/structure/B5124833.png)

![N~2~-(2,4-dichlorophenyl)-N~2~-(phenylsulfonyl)-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B5124840.png)

![4-(4-fluorobenzyl)-1-[(5-methyl-3-isoxazolyl)methyl]piperidine trifluoroacetate](/img/structure/B5124861.png)
![N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-2-methylpropanamide](/img/structure/B5124867.png)
![benzyl 3-{[(3-methylphenyl)amino]carbonyl}-3,4-dihydro-2(1H)-isoquinolinecarboxylate](/img/structure/B5124872.png)


![benzyl 2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylthio)propanoate](/img/structure/B5124883.png)
![2,4-dichloro-6-{[methyl(1-methyl-4-piperidinyl)amino]methyl}phenol](/img/structure/B5124889.png)

![N-({[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-ethoxy-3-nitrobenzamide](/img/structure/B5124907.png)